molecular formula C20H24D8O2 B1163426 ω-3 Arachidonic Acid-d8

ω-3 Arachidonic Acid-d8

Cat. No. B1163426
M. Wt: 312.5
InChI Key: HQPCSDADVLFHHO-LDWVABASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ω-3 Arachidonic acid-d8 contains eight deuterium atoms at the 8, 9, 11, 12, 14, 15, 17, and 18 positions. It is intended for use as an internal standard for the quantification of ω-3 arachidonic acid by GC- or LC-mass spectrometry. ω-3 Arachidonic acid is a rare polyunsaturated fatty acid found in trace amounts in dietary sources. ω-3 fatty acids are now known to be essential for infant growth and development and to protect against heart disease, thrombosis, hypertension, and inflammatory and autoimmune disorders. In human platelet membranes, ω-3 arachidonic acid inhibits arachidonoyl-CoA synthetase with a Ki value of 14 µM. It also inhibits arachidonoyl-CoA synthetase in calf brain extracts with an IC50 value of about 5 µM.

Scientific Research Applications

Metabolic Disorders and Bioactive Lipids

Arachidonic acid (ARA) and ω-3 polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) are metabolized into various bioactive lipids. Studies have highlighted the potential of ω-3 PUFA-derived metabolites in treating metabolic disorders. These include direct effects on cells such as pancreatic β cells, hepatocytes, and skeletal muscle cells, demonstrating the importance of these metabolites beyond the fatty acids themselves. This research is pivotal in understanding metabolic disorders like diabetes, non-alcoholic fatty liver disease, and atherosclerosis (Duan, Song, Zhang, & Wang, 2021).

Production and Enhancement Techniques

Significant advancements have been made in the production of ARA using Yarrowia lipolytica, a microorganism. Through combined pathway engineering and synthetic enzyme fusion, there's been a substantial increase in ARA titer, highlighting the potential for large-scale production of ARA (Liu, Wang, Lu, Huang, Tian, & Ji, 2019).

Anti-Cancer Activities

Research into ω-6 PUFAs, including ARA, has shown anti-cancer activities. These include inducing cell apoptosis and inhibiting cell proliferation, thereby offering potential strategies for cancer treatment and prevention (Xu & Qian, 2014).

Biotechnological Advances in ARA Production

Advances in biotechnology have focused on using oleaginous fungi for ARA production. This approach offers a sustainable alternative to traditional sources and has been enhanced through metabolic engineering, fermentation condition optimization, and synthetic biology methods (Li, Guo, Peng, Shen, Nie, Ye, & Shi, 2022).

Dry Eye and Lipid Correlation

Studies on ω-3 and ω-6 PUFAs in human tears reveal their relationship with dry eye symptoms and signs. The ratio of ω-6 (AA) to ω-3 (DHA+EPA) fatty acids correlates with various measures of tear film dysfunction, indicating a potential role in managing dry eye conditions (Walter, Gronert, McClellan, Levitt, Sarantopoulos, & Galor, 2016).

properties

Product Name

ω-3 Arachidonic Acid-d8

Molecular Formula

C20H24D8O2

Molecular Weight

312.5

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-/i3D,4D,6D,7D,9D,10D,12D,13D

InChI Key

HQPCSDADVLFHHO-LDWVABASSA-N

SMILES

CC/C=CC/C=CC/C=CC/C=CCCCCCCC(=O)O

synonyms

ω-3 AA-d8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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